molecular formula C14H19NO2 B13781045 Benzo(f)quinoline-7,8-diol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, trans- CAS No. 69319-44-4

Benzo(f)quinoline-7,8-diol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, trans-

Cat. No.: B13781045
CAS No.: 69319-44-4
M. Wt: 233.31 g/mol
InChI Key: SWFUCNOWUPBIGO-JQWIXIFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo(f)quinoline-7,8-diol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, trans- is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core with multiple hydroxyl groups and a methyl substitution. The trans- configuration indicates the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(f)quinoline-7,8-diol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, trans- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure the correct formation of the quinoline core and the desired trans- configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzo(f)quinoline-7,8-diol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, trans- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions include various quinoline derivatives, quinones, and hydrogenated compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzo(f)quinoline-7,8-diol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, trans- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzo(f)quinoline-7,8-diol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, trans- involves its interaction with specific molecular targets and pathways. The hydroxyl groups and quinoline core play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzo(f)quinoline: A simpler quinoline derivative without the hydroxyl and methyl substitutions.

    Quinoline: The parent compound of the quinoline family.

    Isoquinoline: A structural isomer of quinoline with different chemical properties.

Uniqueness

Benzo(f)quinoline-7,8-diol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, trans- is unique due to its specific substitutions and trans- configuration, which confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

69319-44-4

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

(4aS,10bS)-4-methyl-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinoline-7,8-diol

InChI

InChI=1S/C14H19NO2/c1-15-8-2-3-10-9-5-7-13(16)14(17)11(9)4-6-12(10)15/h5,7,10,12,16-17H,2-4,6,8H2,1H3/t10-,12-/m0/s1

InChI Key

SWFUCNOWUPBIGO-JQWIXIFHSA-N

Isomeric SMILES

CN1CCC[C@@H]2[C@@H]1CCC3=C2C=CC(=C3O)O

Canonical SMILES

CN1CCCC2C1CCC3=C2C=CC(=C3O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.